molecular formula C9H9NO2 B101653 7,8-Dihydroquinoline-2,5(1h,6h)-dione CAS No. 15450-69-8

7,8-Dihydroquinoline-2,5(1h,6h)-dione

Cat. No.: B101653
CAS No.: 15450-69-8
M. Wt: 163.17 g/mol
InChI Key: AUMQUQJTKCJMPA-UHFFFAOYSA-N
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Description

7,8-Dihydroquinoline-2,5(1H,6H)-dione is an organic compound with the molecular formula C9H9NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydroquinoline-2,5(1H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-dimethylaminomethylidenecyclohexane-1,3-diones with (1,3-thiazol-2-yl)acetonitriles in the presence of dimethylformamide dimethyl acetal. This reaction proceeds through intermediate 2-[2-(4-aryl-1,3-thiazol-2-yl)-2-cyanoethenyl]-3-oxocyclohex-1-en-1-olates, which are then isolated as piperidinium salts and used in further heterocyclization reactions with aromatic amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroquinoline-2,5(1H,6H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated quinoline compounds.

Scientific Research Applications

7,8-Dihydroquinoline-2,5(1H,6H)-dione has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-Dihydroquinoline-2,5(1H,6H)-dione involves its interaction with various molecular targets and pathways. Its effects are mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The specific molecular targets and pathways involved depend on the context of its use and the specific derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dihydro-1H,6H-quinoline-2,5-dione
  • 2,4,7,7-Tetramethyl-7,8-dihydro-5(6H)-quinolinone
  • 7,7-Dimethyl-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione

Uniqueness

7,8-Dihydroquinoline-2,5(1H,6H)-dione is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and form diverse derivatives

Properties

IUPAC Name

1,6,7,8-tetrahydroquinoline-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-5H,1-3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMQUQJTKCJMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=O)N2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165648
Record name 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15450-69-8
Record name 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
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Record name 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
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Record name 1,2,5,6,7,8-hexahydroquinoline-2,5-dione
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Record name 2-HYDROXY-7,8-DIHYDRO-5(6H)-QUINOLINONE
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Synthesis routes and methods I

Procedure details

With stirring, 113.79 g (1.02 mol) of 3-aminocyclohex-2-en-1-one and 114.37 ml (1.19 mol) of methyl propionate were heated at 105° C. for 1 hour. The dark homogeneous solution formed was then slowly heated further to 170° C. After 20 min (temperature: 135° C.), a viscous material formed, and there was a marked evolution of gas. After a further 15 min (temperature: 160° C.), the reaction material became even more viscous while the evolution of gas subsided. After a total of 42 min, a temperature of 170° C. had been reached. After a further 13 min at this temperature, the reaction material was cooled to room temperature. 200 ml of dichloromethane were then added, the mixture was heated briefly and placed into an ultrasonic bath and the crystalline residue formed was filtered off. This procedure was repeated once more with a further 200 ml of dichloromethane. The crystalline residues obtained in this manner were combined, taken up in 1.6 liters of methanol and then heated with stirring until the solid had dissolved completely. This solution was then slowly cooled to room temperature and then stored in a fridge at about 4° C. for 2 days. The crystalline precipitate was filtered off and dried under reduced pressure. This gave 47.65 g (0.29 mol, 29% of theory) of the target product.
Quantity
113.79 g
Type
reactant
Reaction Step One
Quantity
114.37 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
1.6 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Aminocyclohex-2-enone (ex Aldrich) was reacted with methyl propiolate (ex Lancaster) to give 7,8-dihydro-2,5-quinoline-dione according to Speckamp et al J. Trav. Chem. Pays. bas., 91 157 (1972). The latter was converted to 2-chloro-7,8-dihydro-5-quinolinone by analogy with Example VI. The latter compound (2 g) was dissolved in chloroform (200 ml) and treated with bromine (0.53 ml) dropwise at room temperature. After 30 min solid potassium carbonate was added, the mixture was stirred for 1 hour, filtered and solvent removed to give 2-chloro-6-bromo-7,8-dihydro-5-quinolinone (2.86 g). This compound was heated at 110° C. with anhydrous lithium chloride (1.4 g) and dimethylformamide (45 ml) for 3 hours. The mixture was diluted with water, worked-up in conventional fashion and purified by column chromatography on silica (eluting with ether-hexane) to give 2-chloro-5-hydroxyquinoline (0.77 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Methyl propiolate (5.03 ml, 56.2 mmol) was added to finely ground 3-aminocyclohex-2-enone (5 g, 45.0 mmol). The resulting mixture was heated to 105° C. resulting in a dark brown solution and stirred under reflux for 60 min. Then the reflux condenser was removed and the excess methyl propiolate was distilled off by raising the temperature to 170° C. The reaction mixture was cooled to RT and the resulting solid was triturated with dichloromethane (10 mL) and heated to 40° C. for 25 min. The hot mixture was filtered and the yellow residue was washed with dichloromethane (10 mL). The solid was dried under reduced pressure. Amount 2.07 g. Yield 28%.
Quantity
5.03 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a 500 mL flask, added 3-amino-cyclohex-2-enone (110 g, 0.99 moL) and ethyl propiolate (100 mL, 0.99 moL) and attached a condenser. The mixture was heated to 100 degree Celsius. The reaction started slowly at beginning and accelerated as the reaction progress. After the reaction was refluxed at 120 degree Celsius for 4 h, the mixture was heated up to 150 degree Celsius to remove any liquid. Finally, the mixture was heated up to 190 degree Celsius and remained for 1 h. The reaction was cooled to room temperature and 300 mL methylene chloride was added. The mixture was trituated and filtered to give the desired product (34 g, 21%).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
21%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7,8-Dihydroquinoline-2,5(1h,6h)-dione
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7,8-Dihydroquinoline-2,5(1h,6h)-dione
Customer
Q & A

Q1: What are the common synthetic approaches to obtain 7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives?

A1: Several synthetic routes have been explored for this compound derivatives. Two prominent methods include:

  • From Morita–Baylis–Hillman Adducts: This method utilizes Morita–Baylis–Hillman adduct acetates, cyclohexane-1,3-diones, and ammonium acetate or primary amines in a one-pot reaction under solvent-free conditions to produce 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones in good to excellent yields [, ].
  • From 1,3-Cyclohexadione: This three-step approach involves imidization of 1,3-cyclohexadione, followed by a Michael reaction-intermolecular cyclization, and finally an alkylation step to yield the desired 1-(prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione. This method also allows for the isolation of two configurational stereoisomers using chemical separation techniques [].

Q2: How is the structure of this compound derivatives confirmed?

A2: The structures of synthesized this compound derivatives are typically confirmed using a combination of spectroscopic techniques, including:

  • 1H NMR: This technique provides information about the number and environment of hydrogen atoms in the molecule [].
  • 2D NMR: This advanced technique helps determine the connectivity between different atoms in the molecule, further confirming the proposed structure [].
  • HR-MS: High-resolution mass spectrometry provides the exact molecular mass of the compound, which is compared to the calculated mass for the proposed structure [].

Q3: Are there any studies focusing on the structure-activity relationship (SAR) of this compound derivatives?

A: While the provided research papers focus primarily on the synthesis of this compound derivatives [, , , , ], they do not delve into detailed SAR studies. Further research exploring the impact of structural modifications on the biological activity, potency, and selectivity of these compounds would be valuable.

Q4: Can this compound derivatives be synthesized with specific functional groups?

A4: Yes, researchers have successfully synthesized this compound derivatives containing specific functional groups. For instance:

  • 3-(1,3-thiazol-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-diones: This class of compounds has been synthesized, suggesting the possibility of incorporating various heterocyclic moieties into the this compound scaffold [, ].

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